molecular formula C19H14N2O3S B278670 N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine

Cat. No.: B278670
M. Wt: 350.4 g/mol
InChI Key: NBGUMOMSVOUIKJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine can be achieved through various synthetic pathways. One common method involves the reaction of 4-phenoxyaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction typically requires a catalyst and may involve steps such as diazotization, coupling, and cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its phenoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1,1-dioxo-N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N2O3S/c22-25(23)18-9-5-4-8-17(18)19(21-25)20-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,20,21)

InChI Key

NBGUMOMSVOUIKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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